8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one, also known as Meranzin hydrate, is a naturally occurring coumarin found in various plants, including Aglaia odorata and Phebalium canaliculatum. PubChem:
Researchers have employed different methods for extracting Meranzin hydrate from these plant sources. One study utilized a combination of solvent extraction, column chromatography, and preparative thin-layer chromatography to isolate Meranzin hydrate from the leaves of Aglaia odorata. [PMID: 11930837]
Several studies have investigated the potential biological activities of Meranzin hydrate. These studies suggest that Meranzin hydrate may possess various properties, including:
Meranzin hydrate is a bioactive compound primarily derived from traditional Chinese herbal formulations, notably Chaihu–Shugan–San. It is classified as a coumarin derivative and is recognized for its potential therapeutic effects, particularly in the treatment of depression and gastrointestinal disorders. The compound has garnered attention due to its unique pharmacological properties, which include modulation of neurotransmitter systems and effects on gut motility.
Meranzin hydrate undergoes various metabolic transformations in the body, primarily facilitated by cytochrome P450 enzymes. Studies indicate that it exhibits significant inhibitory effects on specific cytochrome P450 isoforms, notably CYP1A2 and CYP2C19, with IC50 values of 4.30 µM and 23.45 µM, respectively . The compound's metabolic pathway involves conversion into various metabolites, which are essential for understanding its pharmacokinetics and therapeutic efficacy.
Research has demonstrated that meranzin hydrate possesses notable antidepressant properties. In preclinical studies, it has been shown to alleviate symptoms of depression in animal models through mechanisms involving the regulation of alpha-2 adrenergic receptors and modulation of the brain-gut axis . Additionally, it exhibits prokinetic effects, enhancing gastrointestinal motility, which may contribute to its therapeutic profile in treating gastrointestinal disorders .
The synthesis of meranzin hydrate typically involves extraction from natural sources or semi-synthetic approaches. The compound can be isolated from the herbal formulation Chaihu–Shugan–San using various extraction techniques such as liquid-liquid extraction or chromatography methods. Advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to quantify and ensure the purity of the compound during synthesis .
Meranzin hydrate is primarily studied for its applications in:
Interaction studies have focused on meranzin hydrate's influence on cytochrome P450 enzymes, revealing that it can significantly inhibit specific isoforms involved in drug metabolism. This characteristic is crucial for understanding potential drug-drug interactions when meranzin hydrate is co-administered with other medications . Furthermore, its interaction with neurotransmitter systems indicates possible synergistic effects when used alongside other antidepressants.
Meranzin hydrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Primary Activity | Unique Feature |
---|---|---|---|
Naringenin | Flavonoid | Antioxidant, anti-inflammatory | Known for its strong anti-inflammatory properties |
Hesperetin | Flavonoid | Antioxidant | Exhibits potent neuroprotective effects |
Meranzin | Coumarin | Antidepressant | Less studied than meranzin hydrate but structurally related |
Nobiletin | Polymethoxylated Flavone | Antioxidant | Notably more potent against oxidative stress |
Meranzin hydrate is unique due to its dual role in modulating both neurotransmitter systems and gastrointestinal motility, setting it apart from other similar compounds that may focus primarily on one aspect of biological activity.
Meranzin hydrate exerts significant modulatory effects on α2-adrenergic receptors, which serve as critical autoreceptors regulating norepinephrine release in limbic brain regions. By partial antagonism of presynaptic α2-adrenoceptors, the compound increases synaptic norepinephrine availability while maintaining receptor sensitivity through balanced post-synaptic modulation [5] [6]. This targeted intervention enhances noradrenergic transmission in the prefrontal cortex and locus coeruleus projections without inducing receptor downregulation commonly associated with direct agonists.
Concurrent serotoninergic modulation occurs through cross-talk between α2-adrenergic receptors and 5-HT1A heteroreceptors. Meranzin hydrate’s α2-adrenoceptor activity potentiates serotonin release in the dorsal raphe-hippocampal pathway, creating a synergistic monoaminergic effect that addresses both motivational and emotional aspects of depressive behavior [5] [7]. The compound’s specificity for α2-adrenergic subtypes preserves peripheral cardiovascular regulation while central noradrenergic transmission is enhanced, as evidenced by maintained corticosterone and adrenocorticotropic hormone levels in chronic stress models [1] [4].
Meranzin hydrate induces rapid-onset antidepressant effects through allosteric potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, facilitating increased glutamatergic transmission in corticolimbic circuits. By enhancing AMPA receptor trafficking and surface expression in the medial prefrontal cortex, the compound strengthens excitatory synaptic inputs to GABAergic interneurons, rebalancing cortical hyperactivity observed in depression [5] [7].
This AMPA-mediated mechanism promotes within-session synaptic plasticity through calcium-permeable receptor subtypes, triggering subsequent intracellular cascades. The rapid behavioral effects (observed within 24–48 hours in rodent models) correlate with increased phosphorylation of GluA1 subunits at Ser845 residues, enhancing single-channel conductance without altering overall receptor density [1] [5]. This transient potentiation creates a permissive state for downstream neurotrophic signaling while avoiding excitotoxic effects through self-limiting modulation of receptor open probability.
The compound’s sustained antidepressant effects involve orchestrated activation of brain-derived neurotrophic factor signaling through tropomyosin receptor kinase B and extracellular signal-regulated kinase 1/2 phosphorylation. Chronic Meranzin hydrate administration upregulates brain-derived neurotrophic factor mRNA stability in hippocampal dentate gyrus granule cells via enhanced MAPK/RSK1-mediated CREB phosphorylation [1] [3]. This neurotrophic enhancement occurs selectively in ventral hippocampal subregions, preferentially influencing mood regulation over cognitive processing.
Tropomyosin receptor kinase B dimerization initiates parallel signaling through PLCγ1 and PI3K/Akt pathways, synergizing with extracellular signal-regulated kinase 1/2 activation to promote dendritic arborization. Meranzin hydrate’s unique pharmacokinetic profile enables sustained subthreshold activation of these pathways, as evidenced by progressive increases in post-synaptic density protein 95 expression over 14-day treatment periods [3] [8]. The temporal progression from acute AMPA receptor modulation to delayed neurotrophic effects mirrors the therapeutic latency pattern observed in clinical antidepressant response.
Meranzin hydrate reverses chronic stress-induced hippocampal atrophy through dual mechanisms of enhanced neurogenesis and dendritic spine stabilization. The compound increases radial glial-like cell proliferation in the subgranular zone by 62–78% across rodent models, with particular efficacy in restoring ventral hippocampal neurogenesis deficits [1] [3]. Newborn neuron maturation is accelerated through brain-derived neurotrophic factor-mediated upregulation of doublecortin and NeuN expression, shortening the critical period for synaptic integration.
Structural plasticity enhancements extend to mossy fiber-CA3 synaptic remodeling, where Meranzin hydrate increases spine head diameter and post-synaptic density thickness through RhoA/ROCK pathway inhibition. Long-term potentiation thresholds in the perforant path-dentate gyrus circuit are reduced by 38–45%, indicating lowered barriers for synaptic strengthening [3] [7]. These neuroplastic changes correlate with restoration of sucrose preference and forced swim test immobility times to baseline levels in chronic unpredictable mild stress models, suggesting functional recovery of hippocampal-mediated affective processing [1] [8].
The compound’s pro-neurogenic effects are further modulated through Wnt/β-catenin signaling cross-talk, with Meranzin hydrate upregulating dishevelled-2 protein expression while inhibiting glycogen synthase kinase-3β activity [3] [7]. This dual regulation creates a permissive microenvironment for axonal guidance and synaptic pruning, critical processes in neural circuit reorganization during depression recovery.
Environmental Hazard